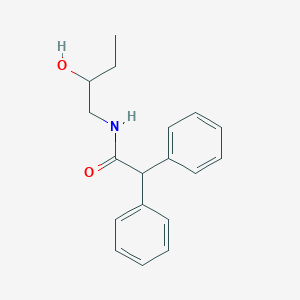

1-(N-Diphenylacetamido)-2-butanol

Description

1-(N-Diphenylacetamido)-2-butanol is a substituted butanol derivative featuring a diphenylacetamide group attached to the nitrogen atom of the 2-butanol backbone. Its structure combines a polar alcohol group with lipophilic diphenyl moieties, suggesting unique solubility and reactivity profiles compared to simpler alcohols or acetamides .

Properties

CAS No. |

130203-73-5 |

|---|---|

Molecular Formula |

C18H21NO2 |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

N-(2-hydroxybutyl)-2,2-diphenylacetamide |

InChI |

InChI=1S/C18H21NO2/c1-2-16(20)13-19-18(21)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,2,13H2,1H3,(H,19,21) |

InChI Key |

KRWSLCYLYQEVCL-UHFFFAOYSA-N |

SMILES |

CCC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O |

Canonical SMILES |

CCC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O |

Synonyms |

1-(N-diphenylacetamido)-2-butanol 1-(N-diphenylacetamido)-2-butanol, (S) isomer DPAB |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with similar backbones or substituents. Below is a detailed analysis:

1-(N-Di-(4'-Chlorophenyl)acetamido)-2-butanol

- Structural Similarity : This compound replaces the phenyl groups in the diphenylacetamide moiety with 4-chlorophenyl groups.

- Lipophilicity: Chlorine atoms increase logP (lipophilicity), which could improve membrane permeability compared to the non-chlorinated parent compound. Synthetic Applications: The presence of halogens may make this derivative more reactive in cross-coupling reactions or as a precursor in organometallic synthesis .

Bitertanol (1-(4-Biphenylyloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol)

- Structural Divergence: While both compounds share a 2-butanol backbone, Bitertanol incorporates a biphenylyloxy group and a triazole ring instead of the diphenylacetamide group.

- Functional Implications: Bioactivity: Bitertanol is a known fungicide, suggesting that bulky aromatic substituents (e.g., biphenylyloxy) paired with heterocycles (triazole) enhance antifungal activity. This contrasts with 1-(N-Diphenylacetamido)-2-butanol, where the acetamide group may prioritize interactions with enzymes or receptors via hydrogen bonding.

2-(Diethylamino)-N,N-diphenyl Acetamide

- Backbone Modification: This compound replaces the 2-butanol group with a diethylamino substituent.

- Key Contrasts: Basicity: The diethylamino group introduces basicity (pKa ~10–11), enabling protonation at physiological pH, unlike the neutral alcohol group in this compound. Solubility: The amino group enhances water solubility, whereas the 2-butanol derivative may exhibit amphiphilic behavior due to its alcohol and aromatic groups .

Comparative Data Table

| Compound Name | Key Substituents | logP (Estimated) | Functional Groups | Potential Applications |

|---|---|---|---|---|

| This compound | Diphenylacetamide, 2-butanol | ~3.5 | Alcohol, Amide | Synthetic intermediate, Drug precursor |

| 1-(N-Di-(4'-Chlorophenyl)acetamido)-2-butanol | 4-Chlorophenyl, 2-butanol | ~4.2 | Alcohol, Amide, Halogen | Agrochemicals, Catalysis |

| Bitertanol | Biphenylyloxy, Triazole, 2-butanol | ~4.8 | Alcohol, Ether, Triazole | Fungicide |

| 2-(Diethylamino)-N,N-diphenyl Acetamide | Diethylamino, Diphenylacetamide | ~2.9 | Amine, Amide | Pharmaceuticals, Ligand design |

Research Implications and Limitations

- Synthetic Versatility: The diphenylacetamide group in this compound offers a platform for further functionalization, such as introducing halogens or heterocycles, to tune bioactivity or physical properties .

- Data Gaps : Direct experimental data on the compound’s pharmacokinetics or toxicity are absent in the reviewed literature. Comparisons rely on structural extrapolation rather than empirical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.